(S)-3-Benzyloxy-pyrrolidine
Overview
Description
(S)-3-Benzyloxy-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzyloxy-pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection: The carboxylic acid group is protected using a suitable protecting group such as a benzyl ester.
Reduction: The protected intermediate is then reduced to the corresponding alcohol.
Benzyloxy Substitution: The alcohol is subsequently converted to the benzyloxy derivative using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Benzyloxy-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Benzyloxy-pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Benzyloxy-pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
®-3-Benzyloxy-pyrrolidine: The enantiomer of (S)-3-Benzyloxy-pyrrolidine with different stereochemistry.
3-Benzyloxy-pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
3-Methoxy-pyrrolidine: A structurally similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. Its benzyloxy group also provides distinct chemical reactivity compared to other substituents like methoxy.
Biological Activity
(S)-3-Benzyloxy-pyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a benzyloxy group at the third position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 179.25 g/mol
- Chirality : The (S) configuration enhances its interactions with biological targets, making it significant in asymmetric synthesis and pharmacology .
Biological Activity
This compound exhibits a range of biological activities, which can be categorized into several key areas:
1. Enzyme Inhibition
Research has demonstrated that this compound and its derivatives can act as inhibitors for various enzymes, including:
- Hexosaminidases : Compounds derived from this pyrrolidine have shown moderate inhibition against β-N-acetylglucosaminidases, with IC values in the high micromolar range. Notably, one derivative exhibited an IC of 3.4 µM against Jack bean β-N-acetylglucosaminidase, indicating significant inhibitory potential .
- β-Glucuronidases : Another study reported low micromolar inhibition against bovine liver and E. coli β-glucuronidase, with IC values of 26 µM and 15 µM, respectively .
2. Antimicrobial Activity
The compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains:
- Pseudomonas aeruginosa : this compound derivatives have been identified as potential inhibitors of PBP3, a target for multidrug-resistant bacteria. The optimization of these compounds has led to promising antibacterial activities without apparent cytotoxicity .
3. Pharmacological Applications
The chiral nature of this compound makes it a valuable scaffold in drug design:
- Asymmetric Synthesis : It serves as a building block in organic synthesis, allowing for the selective modification of other parts of the molecule to create complex structures for drug discovery.
- Ligand in Catalysis : The compound's chirality may enhance the formation of specific enantiomers in catalytic reactions, which is crucial for developing effective pharmaceuticals.
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have emphasized the versatility of pyrrolidine derivatives, including this compound:
- A review highlighted various biological activities associated with pyrrolidine derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This broad spectrum underscores the potential for developing new therapeutic agents based on this scaffold .
- Specific modifications to the pyrrolidine structure have resulted in enhanced biological activity against various pathogens, demonstrating the importance of structural optimization in drug design .
Properties
IUPAC Name |
(3S)-3-phenylmethoxypyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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